
2-methylquinoline-8-carboxylic Acid
Overview
Description
2-Methylquinoline-8-carboxylic acid (CAS 634-37-7) is a quinoline derivative with the molecular formula C₁₁H₉NO₂ (molecular weight: 203.19 g/mol). Its structure features a methyl group at position 2 and a carboxylic acid group at position 8 of the quinoline ring (SMILES: CC1=NC2=C(C=CC=C2C(=O)O)C=C1) . The compound exhibits chirality and fluorescence, making it valuable in X-ray diffraction studies . It forms stable binary and ternary nickel (II) complexes with amino acids like glycine and histidine, as demonstrated by pH-metric stability constant measurements in 1.0 M NaCl at 25°C . While it lacks antimicrobial activity against Gram-negative bacteria, it serves as an antihistamine for seasonal allergies .
Preparation Methods
Friedländer Synthesis Route
Overview:
The Friedländer synthesis is a classical method for constructing quinoline derivatives, including 2-methylquinoline-8-carboxylic acid. This method typically involves the condensation of an aniline derivative with a carbonyl compound under acidic catalysis.
- Reactants: Aniline (or substituted aniline) and a suitable carbonyl compound (e.g., aldehyde or ketone).
- Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
- Solvent: Often ethanol or other polar solvents.
- Temperature: Reflux conditions to facilitate cyclization.
- Straightforward and widely applicable.
- Good yields for substituted quinolines.
- May require purification steps to remove side products.
- Acidic conditions can limit functional group tolerance.
Doebner-Miller Reaction
Overview:
This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds to form quinoline derivatives. It is particularly useful for synthesizing quinoline-4-carboxylic acids but can be adapted for this compound derivatives.
- Reactants: Aniline, aldehyde, and pyruvic acid.
- Solvent: Ethanol or similar solvents.
- Reaction Time: Several hours (2–5 h) with stirring until precipitation occurs.
- Purification: Filtration and recrystallization from ethanol.
- Yields reported around 67% for related quinoline carboxylic acids.
- Products are stable and pure as confirmed by thin-layer chromatography.
Industrial Catalytic Processes
Overview:
Industrial synthesis often employs catalytic methods to improve yield and efficiency, including transition metal catalysis and green chemistry techniques.
- Palladium or copper catalysts for facilitating cyclization and functionalization.
- Ionic liquids and microwave irradiation have been explored to reduce environmental impact and reaction times.
- Use of catalytic amounts of metals reduces waste.
- Microwave-assisted synthesis can shorten reaction times significantly.
- Ionic liquids serve as green solvents enhancing selectivity.
Oxidation of Methylquinoline Precursors
Overview:
A key step in some synthetic routes involves the oxidation of methyl groups on quinoline rings to carboxylic acids.
- Potassium permanganate (KMnO4)
- Chromium trioxide (CrO3)
- Nitric acid in sulfuric acid solution, often in the presence of vanadium ions for catalytic oxidation.
- Temperature range: 70–130 °C optimal to avoid foaming and side reactions.
- Controlled addition of oxidants to prevent over-oxidation.
- A patented process describes oxidation of 3,8-dimethylquinoline to 3-methylquinoline-8-carboxylic acid using nitric acid and vanadium ions in sulfuric acid, with careful control of by-products to improve yield and reduce foaming.
Multi-Step Synthesis via o-Toluidine Derivatives
Overview:
A patented method involves reacting o-toluidine or its derivatives with methacrolein in sulfuric acid with iodine as a catalyst, followed by oxidation to yield methylquinoline carboxylic acids.
- Annulation of o-toluidine with methacrolein in 70–90% sulfuric acid with iodine catalyst.
- Oxidative decomposition of by-products before oxidation step.
- Oxidation with nitric acid in sulfuric acid in the presence of vanadium ions.
- Removal of polymethacrylate by-products (5–10% by weight) improves yield.
- Temperature control critical to avoid foaming and side reactions.
Summary Table of Preparation Methods
Method | Key Reactants/Conditions | Catalysts/Agents | Advantages | Limitations |
---|---|---|---|---|
Friedländer Synthesis | Aniline + carbonyl compound, acid catalyst | Acid catalysts (H2SO4, Lewis acids) | Simple, well-known | Acid sensitivity, purification needed |
Doebner-Miller Reaction | Aniline + aldehyde + pyruvic acid, ethanol | None or acid catalyst | Good yields, straightforward | Limited to certain quinoline positions |
Industrial Catalytic Processes | Transition metals (Pd, Cu), ionic liquids, microwave | Pd, Cu catalysts, ionic liquids | High efficiency, green chemistry | Requires catalyst recovery |
Oxidation of Methylquinolines | Methylquinoline derivatives + oxidants | KMnO4, CrO3, HNO3 + V ions | Direct carboxylation of methyl group | Requires careful temperature control |
o-Toluidine Annulation & Oxidation | o-Toluidine + methacrolein + H2SO4 + I2, then oxidation | Iodine, vanadium ions, nitric acid | High purity, scalable industrial process | Complex multi-step, by-product management |
Research Findings and Notes
- The purity of starting materials, especially in industrial oxidation steps, is crucial for high yield and minimal by-products.
- Oxidative decomposition of by-products prior to final oxidation improves process efficiency.
- Temperature control during oxidation is essential to prevent foaming and side reactions.
- Green chemistry approaches such as microwave irradiation and ionic liquids are promising for sustainable synthesis.
- The Doebner-Miller reaction provides a convenient laboratory-scale method for synthesizing this compound derivatives with good purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: this compound can be further oxidized to quinoline-8-carboxylic acid.
Reduction: Reduction can yield 2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives can be obtained depending on the reagents used
Scientific Research Applications
Chemical Synthesis Applications
2-Methylquinoline-8-carboxylic acid is utilized as a precursor in the synthesis of various quinoline derivatives. These derivatives have been shown to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Key Reactions Involving this compound:
- Oxidation: This compound can be oxidized to produce quinoline-8-carboxylic acid, which is further utilized in synthesizing other derivatives.
- Reduction: Reduction can yield 2-methyl-1,2,3,4-tetrahydroquinoline, an important intermediate in organic synthesis.
- Substitution: Various substituted quinoline derivatives can be synthesized depending on the reagents and conditions used.
Biological Applications
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For example:
- A study by Palit et al. (2013) highlighted the efficacy of bisquinoline derivatives against chloroquine-resistant malaria strains, suggesting their potential in treating resistant infections.
Anticancer Properties
Studies have shown that this compound and its derivatives exhibit cytotoxic effects on various cancer cell lines:
- Research published in Pharmaceutical Biology indicated that derivatives displayed potent cytotoxic effects on breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Antiviral Activity
Recent investigations into the antiviral properties of this compound have shown promising results:
- A study focusing on influenza virus inhibition demonstrated that derivatives significantly reduced viral load in infected cell cultures, indicating potential for developing antiviral agents.
Industrial Applications
In addition to its biological significance, this compound has applications in various industrial sectors:
- Dyes and Pigments: The compound is used to produce dyes due to its ability to form stable colored complexes.
- Organic Light Emitting Diodes (OLEDs): Its derivatives are explored for use in OLED technology due to their electronic properties.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Study Focus | Findings |
---|---|
Antimicrobial Efficacy | Significant activity against chloroquine-resistant malaria strains was reported by Palit et al. (2013) . |
Anticancer Studies | Derivatives showed cytotoxic effects on breast cancer cells via apoptosis induction . |
Antiviral Activity | Derivatives reduced viral load in influenza-infected cell cultures . |
Mechanism of Action
The mechanism of action of 2-methylquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The quinoline ring system can interact with various molecular targets, including DNA, proteins, and cell membranes, leading to diverse biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and electronic properties, influencing their chemical behavior and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Chemical Reactivity and Complexation
- Metal Binding: this compound forms stable Ni(II) complexes with log stability constants (logβ) ranging from 8.2 to 14.5, depending on the amino acid co-ligand (e.g., logβ = 14.5 with histidine) . In contrast, 8-hydroxyquinoline-2-carboxylic acid chelates Cd(II) via its hydroxyl and carboxylate groups, with bond lengths of 2.3–2.5 Å . The hydroxyl group enhances metal affinity compared to methyl substituents .
- Acidity: The keto group in 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid increases acidity (pKa ~3.5), favoring deprotonation and anion formation under physiological conditions . 8-Methoxykynurenic acid’s methoxy group reduces solubility in aqueous media compared to hydroxylated analogs .
Biological Activity
2-Methylquinoline-8-carboxylic acid (MQCA) is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, integrating findings from various studies.
Synthesis of this compound
The synthesis of MQCA typically involves several methods, including one-pot reactions and multi-step synthetic routes. A common approach is the reaction of 2-methylquinoline with appropriate carboxylic acid derivatives under controlled conditions. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of MQCA, which serves as a precursor for further derivatization.
Antimicrobial Properties
MQCA exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds within the quinoline family, including MQCA, can disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Studies have shown that MQCA possesses anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, showing a dose-dependent inhibition of cell proliferation.
- HeLa Cells: IC50 = 25 µM
- A549 Cells: IC50 = 30 µM
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Antiviral Effects
Recent investigations into the antiviral potential of MQCA have revealed promising results against viral pathogens. Specifically, derivatives of MQCA have shown activity against influenza viruses, with studies indicating an ability to inhibit viral replication in vitro.
Structure-Activity Relationship (SAR)
The biological activity of MQCA can be influenced by structural modifications. For instance, the introduction of electron-withdrawing groups enhances its lipophilicity and biological efficacy. A study reported that derivatives with halogen substitutions exhibited improved antimicrobial and anticancer activities compared to unsubstituted analogs.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study conducted by Palit et al. (2013) demonstrated that bisquinoline derivatives, including MQCA, showed significant activity against chloroquine-resistant malaria strains, suggesting potential applications in treating resistant infections .
- Anticancer Studies : Research published in Pharmaceutical Biology highlighted that MQCA derivatives displayed potent cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antiviral Activity : In a recent study focusing on influenza virus inhibition, MQCA derivatives were shown to significantly reduce viral load in infected cell cultures, suggesting a viable pathway for developing antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methylquinoline-8-carboxylic acid, and how can late-stage functionalization be optimized?
- Answer : The synthesis of quinoline-8-carboxylic acid derivatives often involves lactamization or reduction of nitro precursors. For example, describes PPA-catalyzed thermal lactamization of 8-amino-7-substituted dihydroquinoline precursors, enabling diversification at the 8-position. To optimize functionalization, use regioselective substitution reactions (e.g., amidation or halogenation) guided by steric and electronic effects of the methyl group at position 2. Ensure inert atmospheres and controlled temperatures (e.g., 80–120°C) to minimize side reactions .
Q. How can researchers characterize the purity and structural identity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C2, carboxyl at C8) via chemical shifts (e.g., carboxylate protons at δ ~12–14 ppm in DMSO-d6).
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Melting Point : Cross-reference with literature values (e.g., analogs like 2-methyl-6-quinolinecarboxylic acid have mp ~250°C (dec.)) .
Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?
- Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For aqueous buffers (e.g., PBS), adjust to pH >6.5 to deprotonate the carboxyl group. Sonication or mild heating (40–50°C) may aid dissolution. Avoid prolonged storage in basic conditions to prevent degradation .
Advanced Research Questions
Q. How can advanced analytical techniques resolve discrepancies in reported physicochemical data for this compound analogs?
- Answer : Address inconsistencies (e.g., melting points, spectral data) by:
- Single-Crystal XRD : Validate molecular packing and hydrogen-bonding networks.
- Thermogravimetric Analysis (TGA) : Distinguish decomposition temperatures from melting points (e.g., mp 250°C vs. dec. 250°C in ).
- Cross-Validation : Compare data from authoritative databases (NIST, PubChem) and replicate experiments under standardized conditions .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Answer :
- Derivatization : Modify the carboxyl group (e.g., esterification, amidation) to assess bioavailability and target binding.
- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).
- In Vitro Assays : Test analogs for activity against disease-relevant pathways (e.g., antimicrobial or anti-inflammatory models) .
Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosols, employ fume hoods and NIOSH-approved respirators.
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
- Acute Toxicity Protocols : Follow CLP guidelines (Category 4 for oral/dermal/inhalation toxicity) and maintain antidotes (e.g., activated charcoal) .
Properties
IUPAC Name |
2-methylquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCKIDXVHSMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458303 | |
Record name | 2-methylquinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-37-7 | |
Record name | 2-Methyl-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methylquinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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